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molecular formula C11H10BrNO B8603763 4-(2-Bromoethyl)quinolin-2(1H)-one CAS No. 90097-61-3

4-(2-Bromoethyl)quinolin-2(1H)-one

Cat. No. B8603763
M. Wt: 252.11 g/mol
InChI Key: VIPBATDIPNJLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05457099

Procedure details

A suspension of 4-(2-bromethyl)-2-(1H)-quinolinone (II-2) (500 mg, 1.98 mmol), 3-(4-piperidinyl)-1H-indole (396.5 mg, 1.98 mmol) and sodium hydrogencarbonate (249.5 mg, 2.97 mmol) in dry dimethylformamide (5 ml) was react at 80 ° C. for 5 hours. The reaction mixture was poured into ice-water and the separated solid was filtered by aspiration. The residue was washed with water and recrystallized from methanol/tetrahydrofuran/water to give the desired product (336 mg) (III-2) as pale yellow crystals (mp 259°-260 ° C. (methanol/tetrahydrofuran/water)). Yield 45.7%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
396.5 mg
Type
reactant
Reaction Step One
Quantity
249.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6](=[O:14])[CH:5]=1.[NH:15]1[CH2:20][CH2:19][CH:18]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)[CH2:17][CH2:16]1.C(=O)([O-])O.[Na+]>CN(C)C=O>[NH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]([CH:18]2[CH2:19][CH2:20][N:15]([CH2:2][CH2:3][C:4]3[C:13]4[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=4)[NH:7][C:6](=[O:14])[CH:5]=3)[CH2:16][CH2:17]2)=[CH:22]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCCC1=CC(NC2=CC=CC=C12)=O
Name
Quantity
396.5 mg
Type
reactant
Smiles
N1CCC(CC1)C1=CNC2=CC=CC=C12
Name
Quantity
249.5 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was react at 80 ° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the separated solid was filtered by aspiration
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/tetrahydrofuran/water

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1CCN(CC1)CCC1=CC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 45.7%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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